tert-butyl 2-[(3R)-pyrrolidin-3-yl]acetate hydrochloride
Description
tert-Butyl 2-[(3R)-pyrrolidin-3-yl]acetate hydrochloride is a chiral compound featuring a pyrrolidine ring with an (R)-configuration at the 3-position, an acetate ester group, and a tert-butyl moiety. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications, particularly as an intermediate in synthesizing bioactive molecules targeting neurological or metabolic pathways.
Properties
CAS No. |
2703749-13-5 |
|---|---|
Molecular Formula |
C10H20ClNO2 |
Molecular Weight |
221.72 g/mol |
IUPAC Name |
tert-butyl 2-[(3R)-pyrrolidin-3-yl]acetate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)6-8-4-5-11-7-8;/h8,11H,4-7H2,1-3H3;1H/t8-;/m1./s1 |
InChI Key |
UIFUDQIZOYJRPS-DDWIOCJRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H]1CCNC1.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCNC1.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(3R)-pyrrolidin-3-yl]acetate hydrochloride typically involves the formation of the pyrrolidine ring followed by the introduction of the tert-butyl ester group. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method is more efficient and sustainable compared to traditional batch processes, allowing for better control over reaction parameters and higher yields .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(3R)-pyrrolidin-3-yl]acetate hydrochloride can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Tert-butyl 2-[(3R)-pyrrolidin-3-yl]acetate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug discovery and development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(3R)-pyrrolidin-3-yl]acetate hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can engage in various binding interactions with proteins and enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following compounds share structural motifs with the target molecule but exhibit distinct properties:
Table 1: Key Structural Features of Analogs
Analysis of Functional Groups
Chemical Reactivity and Stability
Table 2: Reactivity Comparison
Pharmacokinetic Considerations
Biological Activity
Tert-butyl 2-[(3R)-pyrrolidin-3-yl]acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This compound features a pyrrolidine ring and a tert-butyl ester, which contribute to its interaction with various biological targets. Understanding its biological activity is crucial for exploring potential therapeutic applications.
- Molecular Formula : C10H20ClNO2
- Molecular Weight : 221.72 g/mol
- IUPAC Name : tert-butyl 2-[(3R)-pyrrolidin-3-yl]acetate; hydrochloride
- CAS Number : 2703749-13-5
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes in biological systems. The pyrrolidine moiety can facilitate binding to various molecular targets, potentially modulating their functions and influencing numerous biological pathways, such as:
- Enzyme Inhibition : The compound may inhibit certain enzymes, which could be beneficial in treating diseases linked to enzyme overactivity.
- Receptor Binding : It may act on specific receptors, altering their activity and leading to physiological changes.
Biological Activity and Applications
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies suggest that compounds structurally related to pyrrolidine derivatives can possess antimicrobial properties, making them candidates for further investigation against bacterial and fungal infections.
- Antitumor Potential : Similar compounds have shown promise in antitumor activity, possibly through mechanisms involving apoptosis induction or cell cycle disruption .
- Neuroprotective Effects : The interaction of pyrrolidine derivatives with neurotransmitter systems suggests potential neuroprotective properties, which could be explored for treating neurodegenerative diseases .
Case Studies
Several studies have explored the biological activity of similar pyrrolidine-containing compounds:
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- Interaction Studies : Experimental data show that this compound can effectively bind to specific enzymes, leading to a decrease in their activity. This is particularly relevant in the context of diseases where enzyme inhibition could provide therapeutic benefits.
- Pharmacokinetics : The hydrochloride salt form enhances solubility, improving bioavailability and facilitating absorption in biological systems, which is critical for effective therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
